molecular formula C16H14ClN3O2S2 B15141482 Ano1-IN-2

Ano1-IN-2

Cat. No.: B15141482
M. Wt: 379.9 g/mol
InChI Key: OZBIYLGREOSUQC-UHFFFAOYSA-N
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Description

Ano1-IN-2 is a compound known for its inhibitory effects on the calcium-activated chloride channel anoctamin 1 (ANO1), also known as transmembrane protein 16A. ANO1 is involved in various physiological processes, including epithelial chloride secretion, smooth muscle contraction, and sensory signal transduction. Overexpression of ANO1 has been linked to several pathological conditions, such as cancer and hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ano1-IN-2 typically involves the preparation of pyrimidine derivatives. Pyrimidine is a nitrogen-containing heterocyclic compound that serves as a core structure for many pharmacologically active compounds . The synthetic route generally includes the following steps:

    Formation of the pyrimidine core: This involves the reaction of appropriate aldehydes with guanidine or its derivatives under acidic or basic conditions.

    Substitution reactions: Various substituents are introduced to the pyrimidine core through nucleophilic substitution reactions, often using halogenated pyrimidines as intermediates.

    Final modifications: Additional functional groups are added to enhance the compound’s inhibitory activity against ANO1.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and automated synthesis are often employed to streamline production .

Chemical Reactions Analysis

Types of Reactions

Ano1-IN-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine core.

    Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenated pyrimidines, along with nucleophiles like amines and thiols, are frequently used in substitution reactions.

Major Products

The major products formed from these reactions are various derivatives of this compound, each with potentially different inhibitory activities against ANO1 .

Mechanism of Action

Ano1-IN-2 exerts its effects by inhibiting the calcium-activated chloride channel ANO1. This inhibition disrupts the chloride ion flux across cell membranes, affecting various physiological processes. The molecular targets of this compound include the high-affinity calcium-binding sites on ANO1, which are essential for channel activation .

Comparison with Similar Compounds

Ano1-IN-2 is compared with other ANO1 inhibitors such as vitekwangin B and Ani-D2. While vitekwangin B reduces ANO1 protein levels without inhibiting channel function, Ani-D2 is a potent and selective ANO1 inhibitor with minimal effects on other chloride channels . This compound is unique in its specific inhibition of ANO1, making it a valuable tool for studying the physiological and pathological roles of this channel.

List of Similar Compounds

Properties

Molecular Formula

C16H14ClN3O2S2

Molecular Weight

379.9 g/mol

IUPAC Name

2-[(4-chlorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C16H14ClN3O2S2/c17-9-6-4-8(5-7-9)14(22)19-16(23)20-15-12(13(18)21)10-2-1-3-11(10)24-15/h4-7H,1-3H2,(H2,18,21)(H2,19,20,22,23)

InChI Key

OZBIYLGREOSUQC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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